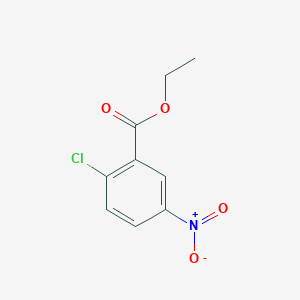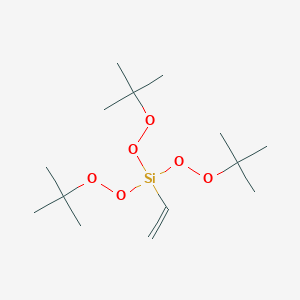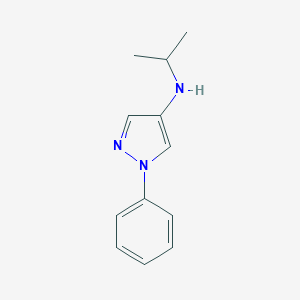
Bis(benzoylthio)dioctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzoylthio)dioctylstannane is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DBTO or dioctyltin bis(thiobenzoate) and has the chemical formula C32H56O2S4Sn. This compound is a member of the organotin family, which has been used in various applications such as pesticides, stabilizers, and catalysts.
Wirkmechanismus
The mechanism of action of Bis(benzoylthio)dioctylstannane is not fully understood, but it is believed to act as a biocide by disrupting the cell membrane of microorganisms. It has also been shown to inhibit the activity of certain enzymes, which can lead to cell death.
Biochemical and Physiological Effects:
Bis(benzoylthio)dioctylstannane has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to affect the immune system, causing changes in cytokine levels and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(benzoylthio)dioctylstannane in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation is that it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Bis(benzoylthio)dioctylstannane. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and infectious diseases. Another direction is to explore its use as a catalyst in organic synthesis. Finally, further research is needed to fully understand its mechanism of action and its effects on the immune system.
Conclusion:
In conclusion, Bis(benzoylthio)dioctylstannane is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a stabilizer, catalyst, fungicide, and pesticide. Its mechanism of action is not fully understood, but it is believed to disrupt the cell membrane of microorganisms and inhibit certain enzymes. It has been shown to have a range of biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including its potential as a therapeutic agent and its use as a catalyst in organic synthesis.
Synthesemethoden
The synthesis of Bis(benzoylthio)dioctylstannane involves the reaction between dioctyltin oxide and thiobenzoic acid. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Bis(benzoylthio)dioctylstannane has been extensively used in scientific research due to its unique properties. It has been used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the synthesis of organic compounds. It has also been used as a fungicide and a pesticide in agriculture.
Eigenschaften
CAS-Nummer |
15481-47-7 |
|---|---|
Molekularformel |
C30H44O2S2Sn |
Molekulargewicht |
619.5 g/mol |
IUPAC-Name |
S-[benzoylsulfanyl(dioctyl)stannyl] benzenecarbothioate |
InChI |
InChI=1S/2C8H17.2C7H6OS.Sn/c2*1-3-5-7-8-6-4-2;2*8-7(9)6-4-2-1-3-5-6;/h2*1,3-8H2,2H3;2*1-5H,(H,8,9);/q;;;;+2/p-2 |
InChI-Schlüssel |
PLIJRLOOGIUVIU-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCC[Sn+2]CCCCCCCC.C1=CC=C(C=C1)C(=O)[S-].C1=CC=C(C=C1)C(=O)[S-] |
Andere CAS-Nummern |
15481-47-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



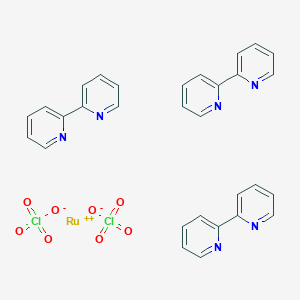

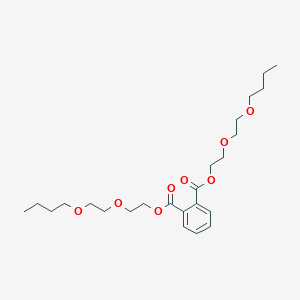

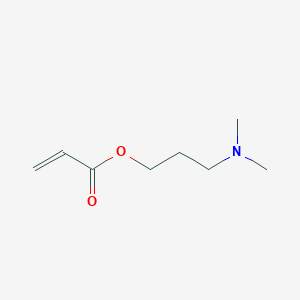
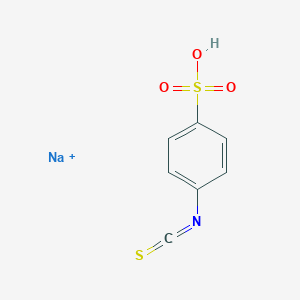

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
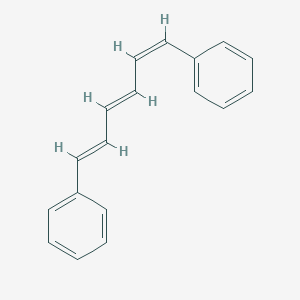
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
